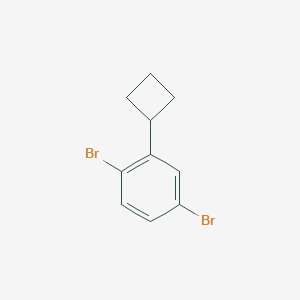

1,4-Dibromo-2-cyclobutylbenzene

Description

1,4-Dibromo-2-cyclobutylbenzene is a brominated aromatic compound featuring a cyclobutyl substituent at the 2-position of the benzene ring. While specific data for this compound are absent in the provided evidence, its structural framework aligns with substituted dibromobenzenes, where bromine atoms at the 1- and 4-positions and a cyclobutyl group at the 2-position influence its electronic, steric, and reactivity profiles. Brominated aromatics are critical intermediates in organic synthesis, particularly in cross-coupling reactions and materials science.

Properties

Molecular Formula |

C10H10Br2 |

|---|---|

Molecular Weight |

289.99 g/mol |

IUPAC Name |

1,4-dibromo-2-cyclobutylbenzene |

InChI |

InChI=1S/C10H10Br2/c11-8-4-5-10(12)9(6-8)7-2-1-3-7/h4-7H,1-3H2 |

InChI Key |

NYWVTGMVRHZKBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1,4-Dibromo-2-cyclobutylbenzene with structurally analogous compounds, focusing on molecular properties, substituent effects, and experimental data from authoritative sources.

Structural and Molecular Properties

*Note: Data for this compound are inferred due to absence in provided evidence.

Substituent Effects

- Electronic Effects: Chloro (1,4-Dibromo-2-chlorobenzene): The chlorine atom is electron-withdrawing via inductive effects, reducing electron density on the benzene ring. This deactivation slows electrophilic substitution reactions compared to unsubstituted dibromobenzenes . Methyl (1,4-Dibromo-2-methylbenzene): The methyl group is electron-donating via hyperconjugation, increasing ring electron density and enhancing reactivity toward electrophiles. This is corroborated by its use in synthetic pathways requiring activated aromatic systems . Cyclobutyl (this compound): The cyclobutyl group combines moderate electron-donating effects (via alkyl conjugation) with significant steric hindrance. Its rigid, non-planar structure may distort the benzene ring, affecting crystallinity and solubility.

Steric Effects :

- The cyclobutyl group imposes greater steric bulk than methyl or chloro substituents. This could hinder access to reactive sites (e.g., para-bromine atoms) in cross-coupling reactions, necessitating tailored catalysts or elevated temperatures.

- For 1,4-dibromo-2-methylbenzene, the smaller methyl group minimizes steric interference, enabling efficient participation in Suzuki-Miyaura couplings .

Spectroscopic and Physical Data

- Infrared Spectroscopy: 1,4-Dibromo-2-methylbenzene: IR spectra (COBLENTZ NO. 9212) show characteristic C-Br stretches near 550–600 cm⁻¹ and C-H bending modes for the methyl group at ~1380 cm⁻¹. These peaks distinguish it from chloro or cyclobutyl analogs . 1,4-Dibromo-2-chlorobenzene: Expected C-Cl stretches (~600–700 cm⁻¹) would overlap with C-Br signals, requiring complementary techniques like NMR for unambiguous identification .

Thermal Stability :

- Methyl and chloro derivatives exhibit predictable melting points (e.g., 1,4-dibromo-2-methylbenzene melts at ~75–80°C). The cyclobutyl analog’s strained structure may lower melting points due to reduced crystal packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.